molecular formula C18H19N3S B2740205 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea CAS No. 852139-45-8

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

Cat. No. B2740205
CAS RN: 852139-45-8
M. Wt: 309.43
InChI Key: LKAADJPWFVGVQH-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea, also known as BMITU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMITU is a thiourea derivative that has been found to exhibit various biological activities, including antitumor, antiviral, and antidiabetic effects. In

Scientific Research Applications

Anticancer Potential

Thiourea derivatives, including those similar to 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea, have been investigated for their potential anticancer activities. For instance, novel thiourea derivatives were synthesized and exhibited potent cytotoxicity against HeLa cell lines, showing more potent effects than hydroxyurea (Ruswanto et al., 2015).

Molecular Structure and Nonlinear Optical (NLO) Properties

Research on thiourea derivatives also extends to their molecular structure characterization and the exploration of their nonlinear optical (NLO) properties. For example, a study on 1-benzyl-3-furoyl-1-phenylthiourea provided insights into its molecular stability, intermolecular interactions, and potential for NLO applications (M. E. D. Lestard et al., 2015).

Antimicrobial and Antifungal Activities

Thiourea compounds have shown activity against fungi and yeast, with specific derivatives synthesized for this purpose displaying higher fungal growth inhibition compared to others. This suggests their potential use in developing antifungal and antimicrobial agents (Rafael del Campo et al., 2004).

Catalysis and Synthetic Applications

In the field of organic synthesis, thiourea derivatives have been applied as catalysts to promote various chemical reactions. For instance, bifunctional thioureas have been used to catalyze enantio- and diastereoselective Michael reactions, demonstrating their utility in constructing chiral molecules with high selectivity (Tomotaka Okino et al., 2005).

Corrosion Inhibition

Thiourea derivatives have also been studied for their effectiveness as corrosion inhibitors, offering a promising approach to protect metals against corrosion in acidic environments. The effectiveness of these inhibitors has been attributed to their molecular structure and electronic properties (V. Torres et al., 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea might interact with its targets in a similar way, leading to changes in cell cycle progression and cellular structure.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . This suggests that 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea might have similar effects on a molecular and cellular level.

Action Environment

This compound, as part of the indole derivatives, holds promise for a wide range of therapeutic applications due to its potential broad-spectrum biological activities .

properties

IUPAC Name

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-13-9-16-10-15(7-8-17(16)21-13)12-20-18(22)19-11-14-5-3-2-4-6-14/h2-10,21H,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAADJPWFVGVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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